molecular formula C11H16S B14438309 [1-(Ethylsulfanyl)propyl]benzene CAS No. 75490-49-2

[1-(Ethylsulfanyl)propyl]benzene

Cat. No.: B14438309
CAS No.: 75490-49-2
M. Wt: 180.31 g/mol
InChI Key: LPTDJGUBRAOSSX-UHFFFAOYSA-N
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Description

[1-(Ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a propyl group that has an ethylsulfanyl group attached to its second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Ethylsulfanyl)propyl]benzene typically involves the alkylation of benzene with a suitable propyl derivative that contains an ethylsulfanyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(ethylsulfanyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[1-(Ethylsulfanyl)propyl]benzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: HNO3, H2SO4, Cl2, Br2

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-ethylsulfanylated benzene derivatives

    Substitution: Nitro, sulfonyl, and halogenated benzene derivatives

Scientific Research Applications

[1-(Ethylsulfanyl)propyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Ethylsulfanyl)propyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Methylsulfanyl)propyl]benzene
  • [1-(Propylsulfanyl)propyl]benzene
  • [1-(Butylsulfanyl)propyl]benzene

Uniqueness

[1-(Ethylsulfanyl)propyl]benzene is unique due to the specific length and structure of its alkyl chain and the presence of the ethylsulfanyl group

Properties

CAS No.

75490-49-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-ethylsulfanylpropylbenzene

InChI

InChI=1S/C11H16S/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

LPTDJGUBRAOSSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)SCC

Origin of Product

United States

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